GDC0575 dihydrochloride is a selective inhibitor of checkpoint kinase 1 (Chk1), a crucial protein involved in the regulation of the cell cycle and DNA damage response. This compound is primarily explored for its potential in enhancing the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by chemotherapeutic agents. GDC0575 has demonstrated notable antitumor activity in preclinical models, particularly in combination with drugs like gemcitabine.
GDC0575 dihydrochloride is a synthetic compound developed as part of cancer research initiatives. It is known by several names, including ARRY-575 and RG7741. The compound's chemical structure and properties have been explored in various studies, including clinical trials aimed at assessing its safety and efficacy in cancer treatment .
The synthesis of GDC0575 dihydrochloride involves multi-step chemical reactions that typically include the formation of key functional groups necessary for its inhibitory activity against Chk1. While specific proprietary methods are often not disclosed in public literature, general approaches include:
The synthesis may employ techniques such as:
GDC0575 dihydrochloride has a complex molecular structure characterized by multiple rings and functional groups that contribute to its potency as a Chk1 inhibitor. The precise molecular formula and structural data can be derived from computational chemistry studies and experimental characterization.
GDC0575 dihydrochloride primarily acts through competitive inhibition of Chk1, leading to disrupted signaling pathways involved in cell cycle control and DNA repair mechanisms. Key reactions include:
The kinetics of inhibition can be characterized using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For GDC0575, this value is reported to be approximately 1.2 nM against Chk1 .
The mechanism by which GDC0575 dihydrochloride exerts its effects involves several key steps:
Studies have shown that GDC0575 enhances the cytotoxic effects of DNA-damaging agents like gemcitabine, particularly in tumors with mutations in TP53, a common alteration in various cancers .
GDC0575 dihydrochloride is primarily researched for its potential applications in oncology:
GDC0575 dihydrochloride (C₁₆H₂₂BrCl₂N₅O) features a complex heterocyclic structure with defined stereochemistry. The core structure consists of a 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold substituted at the 3-position by a cyclopropanecarboxamide group and at the 4-position by an (R)-3-aminopiperidine moiety. The dihydrochloride salt form results from protonation of the primary amine on the piperidine ring and the secondary amine in the tetrahydropyridine system [1] [6].
The stereochemical configuration at the C3 position of the piperidine ring is exclusively (R), as confirmed by chiral synthesis and X-ray crystallographic data [2] [6]. This stereospecificity is pharmacologically critical, as the (S)-enantiomer exhibits significantly reduced CHK1 inhibitory activity. The molecule's three-dimensional conformation features intramolecular hydrogen bonding between the carboxamide NH and the adjacent pyrrolopyridine nitrogen, creating a pseudo-rigid structure that enhances target binding affinity [3] [8].
Table 1: Structural Parameters of GDC0575 Dihydrochloride
Parameter | Value |
---|---|
Empirical Formula | C₁₆H₂₂BrCl₂N₅O |
Molecular Weight | 451.19 g/mol |
CAS Registry Number | 1657014-42-0 |
Stereochemical Center | (R)-configuration at C3 |
Salt Form | Dihydrochloride |
Chiral Purity | >99% enantiomeric excess |
The systematic IUPAC name for GDC0575 dihydrochloride is (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide dihydrochloride [2] [6]. The compound follows standard organic nomenclature rules, with the parent heterocycle identified as 1H-pyrrolo[2,3-b]pyridine, substituted at position 4 by the piperidinyl group, at position 5 by bromine, and at position 3 by the cyclopropanecarboxamide functionality.
The compound is extensively referenced in scientific literature and pharmaceutical databases under multiple synonyms and development codes, reflecting its progression through research programs:
Table 2: Comprehensive Synonym List
Synonym | Source/Context |
---|---|
ARRY-575 dihydrochloride | Early development literature |
RG7741 dihydrochloride | Genentech/Roche research documents |
GDC-0575 2HCl | Supplier catalog listings |
Chk1 inhibitor dihydrochloride | Pharmacological classifications |
GDC0575 hydrochloride | MedChemExpress product designation |
Solubility Profile: GDC0575 dihydrochloride demonstrates moderate solubility in dimethyl sulfoxide (DMSO) at approximately 65 mg/mL (144.06 mM) and limited aqueous solubility at 25 mg/mL (55.41 mM) in water [1] [5]. The compound is essentially insoluble in less polar solvents such as ethanol, acetonitrile, and chloroform. Solubility exhibits pH dependence, with increased solubility in acidic conditions (pH <4) due to protonation of the amine groups, and decreased solubility in neutral to basic environments where the free base may precipitate [6].
Stability Characteristics: Solid-state stability studies indicate that GDC0575 dihydrochloride remains stable for >5 years when stored at -20°C in desiccated conditions [2]. In solution, the compound demonstrates stability across a pH range of 3-6 for at least 24 hours at room temperature. However, alkaline conditions (pH >8) accelerate decomposition, particularly through hydrolysis of the carboxamide bond. Thermal gravimetric analysis reveals decomposition onset at 210°C, indicating moderate thermal stability [1] [6].
Hygroscopic Properties: The dihydrochloride salt exhibits moderate hygroscopicity, absorbing up to 5% w/w moisture at 80% relative humidity. This moisture absorption can lead to clumping and requires protective packaging with desiccants. The critical relative humidity (the point at which the compound begins to dissolve in absorbed water) is approximately 65% at 25°C [6].
Table 3: Physicochemical Properties of GDC0575 Dihydrochloride
Property | Value/Condition |
---|---|
Solubility | |
In DMSO | 65 mg/mL (144.06 mM) |
In water | 25 mg/mL (55.41 mM) |
In ethanol | <5 mg/mL |
Stability | |
Thermal decomposition | >210°C |
Photostability | Stable to UV exposure (ICH Q1B) |
Solution stability (pH 7.4) | t₉₀ = 8 hours |
Hygroscopicity | |
Moisture absorption | 5% w/w at 80% RH |
Critical relative humidity | 65% |
Recommended storage | -20°C in sealed container with desiccant |
High-Performance Liquid Chromatography (HPLC): Analytical HPLC methods for GDC0575 dihydrochloride employ reversed-phase chromatography with C18 columns (150 × 4.6 mm, 3.5 µm particle size). Optimal separation is achieved using gradient elution with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). The compound shows a characteristic retention time of 8.7 minutes under these conditions with UV-Vis detection at 254 nm. Validated methods demonstrate >99% purity in pharmaceutical-grade material, with resolution >2.0 from major synthetic impurities [1] [8].
Mass Spectrometric Characterization: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis reveals a characteristic mass spectrum with a protonated molecular ion [M+H]⁺ at m/z 378.08 for the free base, shifting to m/z 414.04 for the monohydrochloride form under electrospray ionization (ESI) positive mode. The dihydrochloride form appears predominantly as the [M+2H]²⁺ ion at m/z 226.52. Collision-induced dissociation (CID) produces major fragment ions at m/z 360.09 (loss of H₂O), 332.11 (cyclopropanecarboxamide cleavage), and 261.05 (pyrrolopyridine cleavage) [1] [4] [10].
Comprehensive Spectroscopic Profile:
Table 4: Analytical Characterization Summary
Technique | Key Parameters/Characteristics |
---|---|
HPLC | |
Column | C18 (150 × 4.6 mm, 3.5 µm) |
Retention time | 8.7 minutes |
Purity specification | >99% (pharmaceutical grade) |
Mass Spectrometry | |
Ionization mode | ESI-positive |
[M+H]⁺ (free base) | m/z 378.08 |
[M+2H]²⁺ (2HCl salt) | m/z 226.52 |
Major fragments | 360.09, 332.11, 261.05 |
UV/Vis Spectroscopy | |
λₘₐₓ (methanol) | 228 nm (ε = 12,500), 290 nm (ε = 8,300) |
NMR Spectroscopy | |
Characteristic ¹H shift | δ 11.25 (pyrrole NH), 3.70 (piperidine CH-N) |
Diagnostic ¹³C signal | δ 172.5 (C=O), 148.9 (C-Br), 15.3 (cyclopropane) |
The integration of these orthogonal analytical techniques provides a comprehensive characterization strategy for identity confirmation, purity assessment, and stability monitoring of GDC0575 dihydrochloride throughout pharmaceutical development [4] [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7